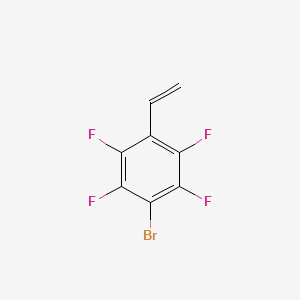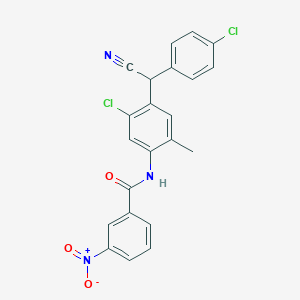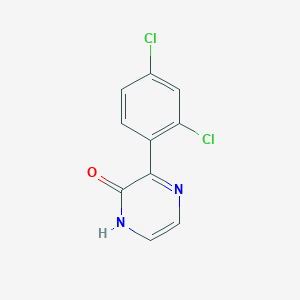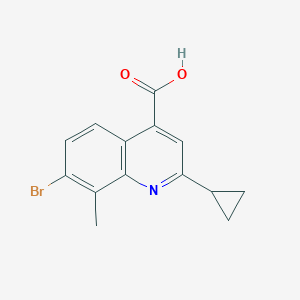
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorinated side chain using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Substitution: Formation of 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated or defluorinated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated side chain can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1H-pyrazole: Lacks the fluorinated side chain, resulting in different chemical and physical properties.
1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole:
4-chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these elements makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H5BrF4N2 |
|---|---|
Molekulargewicht |
261.01 g/mol |
IUPAC-Name |
4-bromo-1-(2,2,3,3-tetrafluoropropyl)pyrazole |
InChI |
InChI=1S/C6H5BrF4N2/c7-4-1-12-13(2-4)3-6(10,11)5(8)9/h1-2,5H,3H2 |
InChI-Schlüssel |
UZPOJKPOQLGBQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CC(C(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


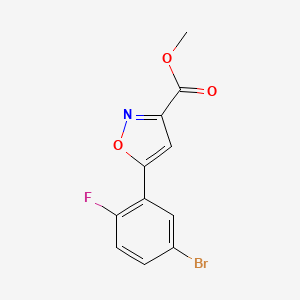
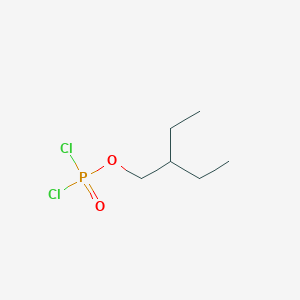
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
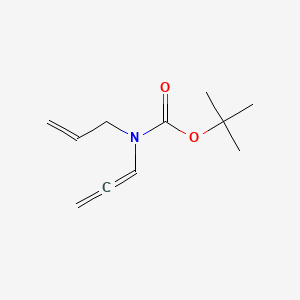
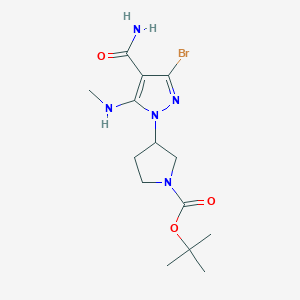

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

